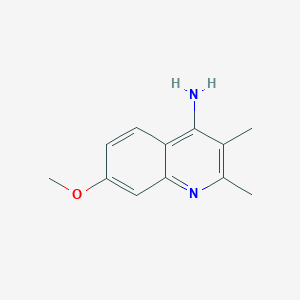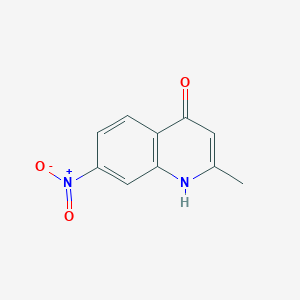
2-Methyl-7-nitroquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-7-nitroquinolin-4(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a quinoline core with a methyl group at the second position and a nitro group at the seventh position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nitration of 2-Methylquinolin-4(1H)-one: The synthesis of 2-Methyl-7-nitroquinolin-4(1H)-one typically begins with the nitration of 2-Methylquinolin-4(1H)-one. This reaction involves the introduction of a nitro group at the seventh position of the quinoline ring. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Purification: After the nitration reaction, the product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the purification processes are scaled up accordingly.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: 2-Methyl-7-nitroquinolin-4(1H)-one can undergo reduction reactions to convert the nitro group to an amino group, forming 2-Methyl-7-aminoquinolin-4(1H)-one. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups. This is often achieved using nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Reduction: 2-Methyl-7-aminoquinolin-4(1H)-one.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2-Methyl-7-nitroquinolin-4(1H)-one is used as a building block in the synthesis of more complex quinoline derivatives
Biology and Medicine: In medicinal chemistry, this compound and its derivatives are studied for their potential biological activities. Quinoline derivatives have shown promise as antimicrobial, antiviral, and anticancer agents. Research is ongoing to explore the therapeutic potential of this compound in various disease models.
Industry: The compound is also used in the development of dyes and pigments due to its chromophoric properties. Its ability to absorb light makes it useful in the formulation of colorants for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Methyl-7-nitroquinolin-4(1H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication, making them effective as antimicrobial agents.
Comparación Con Compuestos Similares
2-Methylquinolin-4(1H)-one: Lacks the nitro group at the seventh position.
7-Nitroquinolin-4(1H)-one: Lacks the methyl group at the second position.
2-Methyl-7-aminoquinolin-4(1H)-one: The nitro group is reduced to an amino group.
Uniqueness: 2-Methyl-7-nitroquinolin-4(1H)-one is unique due to the presence of both a methyl group and a nitro group on the quinoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
64334-95-8 |
|---|---|
Fórmula molecular |
C10H8N2O3 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
2-methyl-7-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8N2O3/c1-6-4-10(13)8-3-2-7(12(14)15)5-9(8)11-6/h2-5H,1H3,(H,11,13) |
Clave InChI |
RISSXSDSYFLKOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(N1)C=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




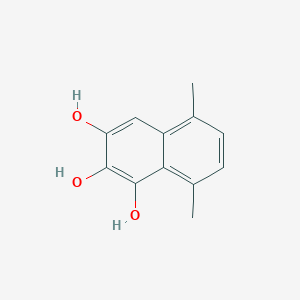

![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11899426.png)
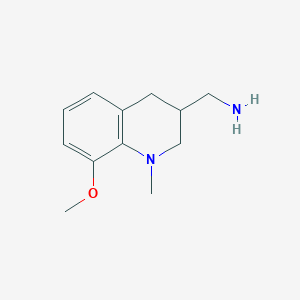
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11899441.png)

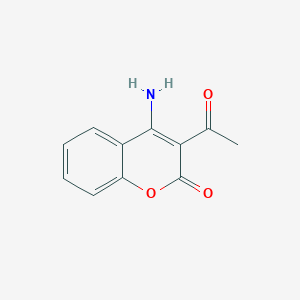
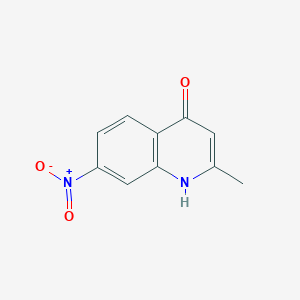
![2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899465.png)
